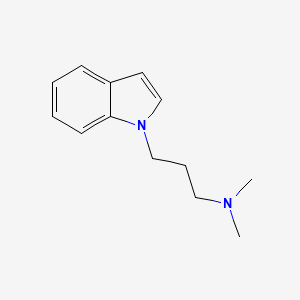

N,N-Dimethyl-1H-indole-1-propylamine

Description

Contextualization of the Indole (B1671886) Scaffold in Medicinal Chemistry and Natural Products

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and is widely distributed in nature. researchgate.net It is often described as a "privileged scaffold" because its structure is a recurring motif in a multitude of natural products and synthetic molecules with significant biological activity. ontosight.aiumich.edu The essential amino acid tryptophan, for instance, features an indole core and serves as a biosynthetic precursor to a wide array of secondary metabolites. wikipedia.org

The structural versatility of the indole ring allows it to interact with numerous biological targets, including enzymes and receptors, making it a valuable starting point for drug design. ontosight.ai This has led to the development of a broad spectrum of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic agents. nih.gov The ability to modify the indole ring at various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of novel drugs with enhanced efficacy and specificity. ontosight.ai

Table 1: Examples of FDA-Approved Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Vincristine | Anti-cancer |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Pindolol | Beta-blocker |

Significance of the N,N-Dimethylated Propylamine (B44156) Moiety in Bioactive Molecules

The N,N-dimethylated propylamine moiety is a key functional group found in numerous bioactive compounds. The presence of the tertiary amine group, specifically the N,N-dimethyl substitution, significantly influences a molecule's physicochemical properties, such as basicity and polarity. These properties are critical in determining the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion. Metabolic reactions that occur at alkylamino moieties can lead to metabolites with retained, attenuated, or lost pharmacological activity compared to the parent drug. nih.gov

N-methylation is a powerful strategy in drug design for modulating biological activity. nih.govchemrxiv.org A prominent example of a bioactive molecule containing this moiety is N,N-Dimethyltryptamine (DMT), a naturally occurring hallucinogen. wikipedia.org DMT is a structural analog of the neurotransmitter serotonin (B10506) and exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. wikipedia.orgnih.gov The N,N-dimethyl group is crucial for its activity, and the study of such molecules provides insight into the role of this moiety in receptor binding and functional activity. The development of synthetic tryptamines for research and potential therapeutic use further underscores the importance of the N,N-dimethylated side chain in creating potent and selective receptor agonists. nih.gov

Historical Overview of Indole-Propylamine (B8538205) Derivatives in Chemical Research

The history of indole-propylamine derivatives is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized the parent indole molecule. wikipedia.org Interest in indole and its derivatives intensified in the 1930s with the discovery of its presence in important natural products like the amino acid tryptophan. wikipedia.org

The study of indole-alkylamines gained momentum with research into naturally occurring compounds. Tryptamine (B22526), an endogenous monoamine neurotransmitter, serves as the structural backbone for a large class of compounds. wikipedia.org One of the most well-known indole-propylamine derivatives is N,N-Dimethyltryptamine (DMT), which was first synthesized in 1931. wikipedia.org The psychoactive properties of DMT, used for centuries in ritual contexts via preparations like ayahuasca, were first scientifically investigated in the mid-1950s by Hungarian chemist Stephen Szára. wikipedia.orgnih.gov This research paved the way for the exploration of a wide range of synthetic tryptamines, as chemists began to explore the structure-activity relationships of this class of compounds, leading to the creation of new molecules with varying receptor affinities and pharmacological profiles. nih.gov

Research Gaps and Future Perspectives for N,N-Dimethyl-1H-indole-1-propylamine Investigations

Despite the extensive research into indole-propylamine derivatives, a significant research gap exists specifically for this compound. Current literature on this particular isomer is sparse, with some mentions of its use in analytical chemistry, such as in high-performance liquid chromatography (HPLC) methods. sielc.com This suggests its utility as a chemical intermediate or analytical standard, but there is a notable absence of studies on its own biological activity.

The primary future perspective for this compound is, therefore, the comprehensive evaluation of its pharmacological profile. Given that its isomer, the well-studied N,N-Dimethyl-1H-indole-3-propylamine (DMT), exhibits potent activity at serotonin receptors, it is plausible that the 1-propylamine isomer could also interact with biological targets. wikipedia.org Future investigations should involve the targeted synthesis and subsequent screening of this compound in a variety of biological assays, particularly those focused on neuropharmacology and receptor binding. Such studies would clarify whether this specific structural arrangement confers any unique or interesting biological properties, potentially uncovering a novel pharmacological tool or lead compound. This exploration represents a clear and unmet opportunity in the field of indole research. ontosight.ai

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 20892-46-0 sielc.com |

| Molecular Formula | C13H18N2 ontosight.ai |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | 3-(1H-indol-1-yl)-N,N-dimethylpropan-1-amine sielc.com |

Properties

CAS No. |

20892-46-0 |

|---|---|

Molecular Formula |

C13H18N2 |

Molecular Weight |

202.30 g/mol |

IUPAC Name |

3-indol-1-yl-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C13H18N2/c1-14(2)9-5-10-15-11-8-12-6-3-4-7-13(12)15/h3-4,6-8,11H,5,9-10H2,1-2H3 |

InChI Key |

VZQZKEYQPBNATK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N,n Dimethyl 1h Indole 1 Propylamine and Analogues

Regioselective Synthesis of the N,N-Dimethyl-1H-indole-1-propylamine Core

The construction of the fundamental this compound structure can be achieved through several regioselective strategies, primarily involving the formation of the bond between the indole (B1671886) nitrogen (N-1) and the propylamine (B44156) side chain.

A direct and common method for synthesizing the target compound is the N-alkylation of indole with a suitable dimethylaminopropyl halide. This reaction typically involves the deprotonation of the indole nitrogen to form an indolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

The choice of base and solvent is crucial for reaction efficiency and to minimize side reactions, such as C-3 alkylation. Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are often employed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. For instance, the potassium salt of indole, generated by reacting indole with potassium hydroxide in DMSO, readily reacts with various alkyl halides to produce N-alkylated indoles in high yields semanticscholar.org. The use of phase-transfer catalysts, such as trimethylbenzylammonium chloride, in the presence of sodium hydroxide has also been reported as an effective method for the N-alkylation of indole and its derivatives semanticscholar.org.

Table 1: Examples of N-Alkylation of Indole

| Starting Indole | Alkylating Agent | Base / Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole | 1-Iodopropane | KOH | DMSO | 1-Propyl-1H-indole | High | semanticscholar.org |

| Indole | Iodomethane | KOH | DMSO | 1-Methyl-1H-indole | High | semanticscholar.org |

| Indole | Alkyl Halide | NaOH / Trimethylbenzylammonium chloride | - | N-Alkyl Indole | - | semanticscholar.org |

Reductive amination offers an alternative and highly versatile route for synthesizing the N,N-dimethylpropylamine side chain attached to the indole nucleus. This one-pot procedure involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.compressbooks.pub

To synthesize this compound via this method, a suitable precursor such as 1H-indole-1-propanal would be reacted with dimethylamine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the initial carbonyl group. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine. masterorganicchemistry.comyoutube.com This method is widely applicable for the synthesis of primary, secondary, and tertiary amines. pressbooks.pub A study on the synthesis of N,N-dimethyltryptamine (DMT), a structural analogue, successfully employed reductive amination conditions using tryptamine (B22526) and formaldehyde with sodium cyanoborohydride as the reducing agent nih.gov.

Table 2: Common Reagents in Reductive Amination

| Carbonyl Precursor | Amine | Reducing Agent | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde / Ketone | Ammonia / Primary or Secondary Amine | Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines/iminium ions in the presence of carbonyls. | masterorganicchemistry.comyoutube.com |

| Aldehyde / Ketone | Ammonia / Primary or Secondary Amine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and safer alternative to NaBH3CN, avoiding cyanide byproducts. | masterorganicchemistry.comyoutube.com |

| Phenyl-2-propanone | Ammonia | H2 / Nickel | Industrial method for preparing certain amines. | pressbooks.pub |

Functionalization and Modification of the Indole Ring System

Once the core structure is synthesized, the indole ring itself can be further modified to create a diverse library of analogues. The inherent reactivity of the indole nucleus allows for functionalization at several positions.

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C-3 position is the most nucleophilic and typically the primary site of reaction. However, if the C-3 position is blocked, or by careful selection of reagents and directing groups, substitution can be directed to other positions, including C-2, C-4, C-5, C-6, and C-7. chim.it

For N-1 substituted indoles like this compound, the C-3 position remains the most reactive site for many electrophilic reactions. However, functionalization at the benzene (B151609) part of the ring, particularly the 5-position, is also a common strategy. For example, bromination of indoles can yield 5-bromoindole derivatives, which can serve as versatile intermediates for further cross-coupling reactions. mdpi.com The introduction of an electron-withdrawing group, such as a bromo substituent at the C-5 position, has been shown to enhance the biological activity of certain indole compounds mdpi.com. Similarly, other substituents can be introduced using standard aromatic substitution reactions. Several synthetic routes have been developed specifically to favor the formation of 5-substituted indoles starting from appropriately substituted anilines luc.edu.

Indole exists in equilibrium with its less stable tautomer, indolenine (or 3H-indole). While indole itself is aromatic and significantly more stable, the indolenine tautomer can play a role in its reactivity. In the Fischer indole synthesis, for example, the mechanism involves an enamine tautomer of a hydrazone intermediate undergoing a mdpi.commdpi.com-sigmatropic rearrangement. byjus.comquimicaorganica.org This rearrangement is crucial for the formation of the indole ring.

The existence of these tautomers can influence the regioselectivity of reactions like alkylation. While N-alkylation is generally favored under basic conditions where the N-H proton is removed, C-3 alkylation can sometimes occur, which can be rationalized through the involvement of the indolenine tautomer. The bicyclic nitrogen heterocycle has a tendency to exist as a tautomer by transferring a hydrogen atom from the nitrogen to a carbon atom researchgate.net. Understanding and controlling this tautomeric equilibrium is key to achieving regioselective synthesis of substituted indoles.

Diversification of the Propylamine Side Chain

Modification of the N,N-dimethylpropylamine side chain provides another avenue for creating analogues. This can be achieved either by incorporating the desired changes during the initial synthesis or by post-synthetic modification.

One straightforward strategy is to use different starting materials in the synthetic routes described in section 2.1. For instance, in the alkylation approach (2.1.1), employing an alkyl halide with a different N-substituent, such as 3-chloro-N,N-diethylpropan-1-amine, would yield the corresponding N,N-diethyl analogue. Similarly, in the reductive amination approach (2.1.2), using a different amine, such as diethylamine or cyclic amines like pyrrolidine, instead of dimethylamine would lead to a variety of tertiary amine derivatives.

Another approach involves modifying a precursor side chain. For example, a synthetic route could be designed to first install a 3-azidopropyl chain onto the indole nitrogen. The azide group can then be reduced to a primary amine, which can subsequently be alkylated with various alkyl halides to introduce diverse substituents on the nitrogen atom. The synthesis of 3-azido-1-propylamine from 3-chloropropyl-1-amine hydrochloride demonstrates the feasibility of creating such functionalized side-chain precursors rsc.org. This multi-step process allows for the late-stage diversification of the amine functionality, expanding the range of accessible analogues.

Homologation and Branching Strategies

The synthesis of this compound analogues with varied alkyl chain lengths (homologation) and branching is a key strategy for modifying the compound's physical and chemical properties. A primary method involves the N-alkylation of the indole nitrogen with a suitable haloalkylamine derivative.

Homologation: To extend the propyl chain to a butyl, pentyl, or longer chain, indole can be deprotonated with a strong base like sodium hydride (NaH) to form the indolide anion. This anion then acts as a nucleophile, reacting with a dihaloalkane (e.g., 1-bromo-4-chlorobutane) in a nucleophilic substitution reaction. The subsequent reaction with dimethylamine yields the desired homologated analogue.

Branching: Introducing branches into the alkyl chain can be achieved by using appropriately substituted haloalkylamines in the initial N-alkylation step. For instance, reacting the indolide anion with 1-bromo-2-methyl-3-chloropropane followed by substitution with dimethylamine would introduce a methyl branch on the propylene chain. The choice of solvent and temperature is critical to optimize the yield and minimize side reactions.

| Starting Material | Reagent 1 | Reagent 2 | Product Structure | Purpose |

| Indole | NaH | 1-bromo-4-chlorobutane | Indole-1-(4-chlorobutane) | Chain Homologation |

| Indole-1-(4-chlorobutane) | Dimethylamine | N,N-Dimethyl-1H-indole-1-butylamine | Final Product | |

| Indole | NaH | 1-bromo-2-methyl-3-chloropropane | Indole-1-(2-methyl-3-chloropropane) | Chain Branching |

| Indole-1-(2-methyl-3-chloropropane) | Dimethylamine | N,N-Dimethyl-2-methyl-1H-indole-1-propylamine | Final Product |

Incorporation of Other Nitrogen-Containing Functional Groups

Modifying the side chain of this compound to include other nitrogen-containing functional groups opens avenues for creating analogues with diverse chemical reactivity. Functional groups such as amides, ureas, and guanidines can be incorporated through multi-step synthetic pathways.

One approach begins with the N-alkylation of indole with a protected amino acid, such as N-Boc-3-chloropropylamine. After coupling, the terminal amine can be deprotected and further functionalized. For example, reacting the free amine with an acyl chloride would yield an amide. Alternatively, treatment with an isocyanate would produce a urea derivative. These reactions allow for the introduction of a wide array of functionalities onto the propyl side chain.

Mannich Reaction as a Synthetic Route for Indole Derivatives

The Mannich reaction is a powerful three-component condensation reaction for the aminoalkylation of acidic protons located on carbon atoms. wikipedia.org In indole chemistry, this reaction typically occurs at the C3 position, which is highly nucleophilic, to produce gramine (B1672134) (N,N-dimethyl-1H-indole-3-methylamine) and its analogues. clockss.org The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine (like dimethylamine), and the indole substrate. uobaghdad.edu.iqresearchgate.net

The mechanism begins with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the aldehyde and the amine. wikipedia.org The indole ring then attacks this iminium ion in an electrophilic substitution reaction, leading to the formation of the C3-aminoalkylated product. wikipedia.orgclockss.org While this reaction classically functionalizes the C3 position, it is a cornerstone of indole derivatization and provides key intermediates that can be further modified. For instance, gramine itself can serve as a starting material, where the dimethylamino group acts as a leaving group in substitutions to introduce longer side chains at the C3 position.

A study by Matsumoto et al. investigated the Mannich reaction of indoles with dichloromethane and secondary amines under high pressure, yielding the corresponding Mannich bases in moderate to good yields. clockss.org

Table of Mannich Reaction Examples with Indole clockss.org

| Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Diethylamine | 20 | 85 | 124 |

| Piperidine | 20 | 95 | 126-128 |

| Pyrrolidine | 20 | 89 | 96-97 |

Synthesis of Quaternary Ammonium (B1175870) Salts of this compound Analogues

The tertiary amine functionality in this compound and its analogues can be readily converted into quaternary ammonium salts through alkylation. mdpi.com This transformation is typically achieved by reacting the tertiary amine with an alkyl halide, such as methyl iodide or benzyl bromide. The reaction, known as quaternization, involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide.

This process results in a permanently positively charged nitrogen atom, significantly altering the molecule's solubility and biological properties. mdpi.com The choice of the alkylating agent determines the fourth substituent on the nitrogen atom. For example, reacting this compound with methyl iodide in a solvent like acetonitrile (B52724) or acetone yields N,N,N-Trimethyl-1H-indole-1-propylammonium iodide. The synthesis of a variety of quaternary ammonium salts can be achieved using different alkylating agents, such as dimethyl carbonate, which is considered a more environmentally friendly option. researchgate.net

The synthesis of novel quaternary ammonium salts, including halomethylated derivatives, has been described, highlighting the versatility of this reaction for creating diverse chemical entities. nih.govnih.gov

Stereochemical Control in this compound Synthesis

This compound itself is an achiral molecule. Therefore, discussions of stereochemical control apply to the synthesis of its analogues that possess one or more stereocenters. A chiral center can be introduced, for example, by branching the propyl chain.

Achieving stereochemical control in the synthesis of such chiral analogues requires the use of asymmetric synthesis methodologies. For instance, an asymmetric variant of the Mannich reaction can be employed. The use of a chiral catalyst, such as a proline-derived organocatalyst, can direct the formation of one enantiomer over the other when an unsymmetrical ketone is used in the reaction, leading to a stereodefined β-amino carbonyl compound. wikipedia.org

Another strategy involves using a chiral starting material. For example, if a chiral haloalkane is used in the initial N-alkylation of the indole ring, the stereochemistry of the final product can be controlled. The efficiency of the stereochemical induction would depend on the reaction mechanism and the nature of the chiral auxiliary. Analysis of the stereochemical outcome of such reactions is typically performed using techniques like chiral High-Performance Liquid Chromatography (HPLC). elsevierpure.com

Advanced Analytical Techniques for Characterization and Quantification of N,n Dimethyl 1h Indole 1 Propylamine

Chromatographic Separation Methods

Chromatography is an indispensable tool for the separation and analysis of N,N-Dimethyl-1H-indole-1-propylamine from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of this compound.

HPLC is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and adaptability. This method is particularly well-suited for non-volatile and thermally labile compounds.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of this compound. In this technique, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A typical RP-HPLC method for the analysis of this compound utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com The organic modifier, acetonitrile, is a crucial component, and its concentration is optimized to achieve the desired retention time and separation efficiency. An increase in the acetonitrile percentage generally leads to a decrease in the retention time of the compound. chromatographyonline.com

For detection, a UV detector is commonly employed, as the indole (B1671886) ring of the molecule possesses a strong chromophore. The choice of the acid modifier is critical and depends on the desired detection method. Phosphoric acid can be used for standard UV detection. sielc.com However, for applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com The pH of the mobile phase is another critical parameter to control, as it can affect the ionization state of the amine group and, consequently, its retention behavior. chromatographyonline.com

Table 1: Illustrative Reverse-Phase HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Newcrom R1 | Specialized reverse-phase column with low silanol (B1196071) activity. sielc.com |

| Mobile Phase | Acetonitrile:Water with Phosphoric Acid | Standard conditions for UV detection. sielc.com |

| Acetonitrile:Water with Formic Acid | Conditions suitable for Mass Spectrometry (MS) detection. sielc.com | |

| Detection | UV-Vis | The indole moiety provides strong UV absorbance for detection. |

| Mass Spectrometry (MS) | Provides mass-to-charge ratio for definitive identification. |

This table is for illustrative purposes and specific conditions may vary based on the analytical requirements.

Optimization of the HPLC method involves systematically adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation, peak shape, and analysis time.

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage over conventional HPLC. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster separations without compromising resolution. The analysis of this compound can be expedited using UPLC systems, which operate at higher pressures. sielc.com The principles of separation and mobile phase selection in UPLC are analogous to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. This results in significantly reduced run times, making UPLC an ideal choice for rapid screening and quality control applications.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. While this compound itself has limited volatility, GC can be employed for its analysis, often after a derivatization step to increase its volatility and thermal stability. GC is particularly useful for impurity profiling, as it can separate and detect small quantities of volatile impurities that may be present in the sample.

The analysis of indole alkaloids by GC-MS has been demonstrated, suggesting the applicability of this technique to this compound. notulaebotanicae.ronotulaebotanicae.ro For certain indole alkaloids, trimethylsilyl (B98337) (TMS) derivatization has been shown to improve their chromatographic profiles. nih.gov

When coupled with a mass spectrometer, GC becomes a highly specific and sensitive analytical tool (GC-MS). The mass spectrometer can operate in different ionization modes, with Electron Ionization (EI) and Chemical Ionization (CI) being the most common for GC applications.

Electron Ionization (EI): In EI mode, the sample molecules are bombarded with high-energy electrons, leading to extensive fragmentation. This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries for compound identification.

Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas to ionize the analyte molecules through proton transfer or adduction. This results in less fragmentation and a more prominent molecular ion peak, which helps in determining the molecular weight of the compound. The choice between EI and CI depends on the analytical objective: EI is ideal for structural elucidation and library matching, while CI is preferred for molecular weight determination, especially for compounds that exhibit excessive fragmentation with EI.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Spectroscopic Characterization

Spectroscopic techniques are employed to elucidate the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound, available through the NIST Chemistry WebBook, would show characteristic absorption bands for the C-H bonds of the aromatic indole ring and the aliphatic propyl chain, as well as C-N stretching vibrations. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. While a publicly available spectrum of this compound is noted to be held by commercial entities, the expected signals can be inferred. nih.gov A ¹H NMR spectrum would display distinct signals for the protons on the indole ring, the propyl chain, and the N-methyl groups. The chemical shifts, splitting patterns, and integration of these signals would provide detailed information about the connectivity of the atoms. A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including those in the indole ring and the aliphatic side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

¹H-NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the indole ring, the propyl chain, and the dimethylamino group. For instance, the protons of the dimethylamino group would likely appear as a singlet, while the protons on the propyl chain would exhibit more complex splitting patterns (e.g., triplets, multiplets) due to spin-spin coupling with neighboring protons. docbrown.info The integration of these signals provides a ratio of the number of protons in each unique environment. docbrown.info

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum. docbrown.info The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its proximity to electronegative atoms like nitrogen. docbrown.info For example, the carbon atoms of the indole ring would appear in the aromatic region of the spectrum, while the aliphatic carbons of the propyl chain and the dimethylamino group would be found at lower chemical shift values. docbrown.info

| ¹H-NMR Data for N,N-Dimethylisopropylamine (CDCl₃, 89.56 MHz) | |

| Assignment | Shift (ppm) |

| A | 2.589 |

| B | 2.232 |

| C | 1.018 |

| Data sourced from ChemicalBook. chemicalbook.com |

| ¹³C-NMR Data for Propylamine (B44156) | |

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 44.5 |

| C2 | 26.5 |

| C3 | 11.0 |

| This table represents typical chemical shifts for the carbon atoms in a propylamine structure and is intended for illustrative purposes. docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". docbrown.info

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic indole ring and the aliphatic propyl chain, as well as the C-N bonds of the tertiary amine. docbrown.info The absence of certain bands, such as a broad N-H stretching band around 3300-3500 cm⁻¹, would confirm the tertiary nature of the amine. docbrown.info

| Characteristic IR Absorption Ranges for Relevant Functional Groups | |

| Functional Group | Absorption Range (cm⁻¹) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C-N (Aliphatic Amine) | 1250 - 1020 |

| C=C (Aromatic) | 1600 - 1450 |

| This table provides general ranges for the indicated functional groups. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The indole ring system in this compound acts as a chromophore. The UV-Vis spectrum would show one or more absorption maxima (λmax) corresponding to the energy required to promote electrons to higher energy orbitals. This information can be useful for quantitative analysis and for confirming the presence of the indole moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule. nist.gov The molecular weight of this compound is 202.2954 g/mol . nist.gov

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique often coupled with a separation method like high-performance liquid chromatography (HPLC). researchgate.net In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and then one or more specific product ions are monitored. researchgate.net This targeted approach provides excellent selectivity and is widely used for the quantification of analytes in complex matrices. researchgate.net

| Predicted Collision Cross Section (CCS) for a Related Compound | |

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 182.4 |

| [M+Na]⁺ | 187.9 |

| This data is for a structurally related indole compound and illustrates the type of information that can be obtained. uni.lu |

Ion Trap Mass Spectrometry

Ion trap mass spectrometers store ions in a three-dimensional electric field. This allows for the sequential fragmentation of ions (MSⁿ experiments), which can provide detailed structural information. For this compound, an ion trap could be used to isolate the molecular ion and then subject it to collision-induced dissociation to generate a series of fragment ions. The analysis of these fragments can help to confirm the connectivity of the atoms within the molecule. A common fragment observed in the mass spectra of similar compounds is at m/z 58, corresponding to the dimethylaminomethyl cation [CH₂N(CH₃)₂]⁺. nih.gov

Sample Preparation Strategies (e.g., Solid-Phase Extraction for Biological Matrices)

The accurate quantification of this compound in complex biological matrices, such as blood, plasma, and urine, necessitates robust sample preparation techniques to remove interfering endogenous substances. Solid-phase extraction (SPE) is a widely employed and highly effective method for the selective isolation and pre-concentration of analytes from such samples prior to chromatographic analysis. researchgate.net The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery, minimizing matrix effects, and ensuring the reliability of the analytical results.

For a tertiary amine like this compound, several SPE strategies can be implemented, primarily revolving around reversed-phase or ion-exchange mechanisms.

Reversed-Phase Solid-Phase Extraction

Reversed-phase SPE is a common approach for the extraction of moderately polar to non-polar compounds from aqueous matrices. Sorbents such as C18-silica are frequently used. researchgate.net The general procedure involves the following steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with an aqueous solution (e.g., water or a specific buffer) to prepare the sorbent for sample loading. youtube.com

Sample Loading: The biological sample, often pre-treated (e.g., diluted, pH-adjusted), is loaded onto the conditioned cartridge. This compound and other hydrophobic compounds will be retained on the sorbent.

Washing: The cartridge is washed with a weak solvent or an aqueous buffer to remove hydrophilic interferences and salts that are not strongly bound to the stationary phase. aurorabiomed.com

Elution: The target analyte, this compound, is eluted from the sorbent using a strong organic solvent, such as methanol (B129727) or acetonitrile, which disrupts the hydrophobic interactions. researchgate.net

Ion-Exchange Solid-Phase Extraction

Given that this compound is a tertiary amine and will be protonated (positively charged) at acidic pH, strong cation exchange (SCX) SPE presents a highly selective extraction method. nih.gov This technique is particularly advantageous for isolating basic compounds from complex biological fluids.

A typical SCX SPE protocol for this compound from a biological matrix would involve:

Sample Pre-treatment: The biological sample (e.g., urine, plasma) is acidified to a pH of approximately 6 or lower to ensure the complete protonation of the tertiary amine group of the analyte.

Conditioning and Equilibration: The SCX cartridge is conditioned with methanol and then equilibrated with an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at the same pH as the sample).

Sample Loading: The pre-treated sample is passed through the conditioned and equilibrated SCX cartridge. The positively charged this compound will be retained on the negatively charged sorbent.

Washing: The cartridge is washed sequentially with the acidic buffer to remove neutral and acidic interferences, followed by an organic solvent like methanol to remove hydrophobic interferences. nih.gov

Elution: The analyte is eluted from the SCX sorbent by using a solvent mixture containing a base, such as ammonium (B1175870) hydroxide (B78521) in methanol. nih.gov The high concentration of the basic modifier neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing for its elution.

The following data tables provide an example of the recovery and precision that can be achieved with an optimized SPE-LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Recovery of this compound from Human Plasma using Strong Cation Exchange SPE

| Analyte Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation |

| 1.0 | 92.5 | 4.8 |

| 10.0 | 94.2 | 3.5 |

| 100.0 | 93.8 | 2.9 |

Table 2: Intra-day and Inter-day Precision of SPE-LC-MS/MS Method for this compound in Human Plasma

| Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| 1.0 | 5.1 | 6.8 |

| 10.0 | 3.7 | 4.9 |

| 100.0 | 3.1 | 4.2 |

Structure Activity Relationship Sar Studies for N,n Dimethyl 1h Indole 1 Propylamine Analogues

Impact of N,N-Dimethylation on Pharmacological Profiles

The N,N-dimethyl moiety on the terminal nitrogen of the propylamine (B44156) chain is a crucial determinant of the pharmacological profile of these compounds. Studies have shown that this specific substitution significantly influences potency and selectivity for various biological targets, including enzymes and receptors.

Research on the inhibition of Indolethylamine-N-methyltransferase (INMT), an enzyme that methylates tryptamines, highlights the importance of the N,N-dimethyl group. A tryptamine (B22526) derivative, N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT), demonstrated effective noncompetitive inhibition of rabbit INMT with a half-maximal inhibitory concentration (IC50) of 83 μM. acs.org In stark contrast, its analogue lacking the dimethylation, known as PAT, was significantly less potent, with an IC50 of approximately 1 mM. acs.org This demonstrates the critical role of N,N-dimethylation of the propylamino group for effective INMT inhibition. acs.orgshulginresearch.net PDAT was also found to be a selective inhibitor for INMT, showing no significant inhibition of structurally similar methyltransferases like hPNMT and hNNMT at a concentration of 2 mM. acs.orgshulginresearch.net

In the broader context of indolealkylamines, substitutions on the terminal amine are known to modulate activity. While N,N-dimethyltryptamine (DMT) is a well-known hallucinogen, studies comparing it with other derivatives in animal models have revealed that α-methyl analogs are often more active than their N-methyl counterparts. nih.gov Metabolic studies also underscore the significance of the N,N-dimethyl group. The process of N-dealkylation, a common metabolic pathway, can lead to metabolites with retained, attenuated, or lost pharmacological activity compared to the parent drug. mdpi.com For instance, the N-demethylation of the antidepressant Sertraline results in N-desmethylsertraline, a metabolite that is 5 to 10 times less potent as a serotonin (B10506) reuptake inhibitor. mdpi.com This further emphasizes that the N,N-dimethyl configuration is a key feature for the specific pharmacological activities of these compounds.

Table 1: Impact of N,N-Dimethylation on INMT Inhibition

| Compound | Structure | Target | Activity (IC50) | Citation |

|---|---|---|---|---|

| PDAT | N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine | Rabbit INMT | 83 μM | acs.org |

| PAT | Analogue of PDAT lacking N,N-dimethylation | Rabbit INMT | ~1 mM | acs.org |

Influence of the Propylamine Chain Length and Substituents on Biological Activity

The length and substitution of the alkyl chain connecting the indole (B1671886) ring to the terminal amine are critical for determining biological activity. The three-carbon (propyl) chain is a common feature in many biologically active indole derivatives, and deviations from this length can significantly alter receptor affinity and efficacy.

The influence of the alkyl chain length has been a subject of study for serotonergic compounds. nih.gov For acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, a propoxy chain linking a phenyl-imidazolyl group to a phenylurea moiety was found to be a key structural element for potent activity. nih.gov Systematic modifications in this region were part of the SAR investigation that led to the discovery of potent inhibitors. nih.gov

Introducing substituents on the alkyl chain also has a profound effect. In studies of both indolealkylamine and phenalkylamine hallucinogens, α-methyl analogs were found to be more active than their N-methyl or α-demethyl counterparts in animal behavioral studies. nih.gov This suggests that a methyl group at the alpha position of the side chain can enhance activity.

Furthermore, the nature of the N-substituents on the terminal amine plays a significant role. In a series of noroxymorphindole derivatives, which are opioid receptor ligands, varying the N-alkyl substituent from ethyl to heptyl, as well as introducing branched alkyl and alkenyl groups, had a major effect on receptor affinity and selectivity. nih.gov Interestingly, all compounds in this series acted as opioid antagonists, even those with N-substituents that typically confer agonist activity in other morphinan (B1239233) ligands. nih.gov This highlights that the interplay between the core scaffold and the N-substituent on the side chain dictates the final pharmacological outcome. The study of antibacterial cationic polymers also showed that the length of the alkyl chain (e.g., hexyl vs. octyl) on quaternary pyridinium (B92312) groups influenced the bactericidal efficiency. nih.gov

Positional Effects of Substituents on the Indole Ring on Receptor Affinity and Enzyme Inhibition

The indole ring serves as a versatile scaffold that can be substituted at various positions to modulate receptor affinity and enzyme inhibition. The position and electronic nature of these substituents are pivotal in defining the compound's interaction with its biological target.

For serotonin 5-HT1A receptors, the indole headgroup is a key determinant of binding affinity and selectivity. nih.gov In a series of indolylalkylpiperazine derivatives, modifications to this part of the molecule were critical for achieving high affinity. nih.gov Likewise, for ligands targeting the 5-HT7 receptor, substituents at the C-5 position of the indole ring were investigated. semanticscholar.org It was found that incorporating substituents at this position, particularly electron-withdrawing groups, could lead to increased affinity. semanticscholar.org For example, a derivative with a fluorine atom at the C-5 position was among the most active compounds tested for 5-HT7 receptor binding. semanticscholar.org

In the context of dopamine (B1211576) receptors, the position of indole ring substitution is equally important. For D3 receptor ligands, changing the point of attachment of an indole amide from the 2-position to the 3-position resulted in a seven-fold decrease in potency, even though the affinity for the D2 receptor was only minimally affected. nih.gov This demonstrates that positional isomerism on the indole ring can be exploited to achieve receptor selectivity. Further studies on multitarget ligands for the serotonin transporter (SERT) and D2 receptor showed that dihalogenated derivatives, with one halogen on the indole C-5 and another on a separate benzoxazine (B1645224) ring, were more potent D2 ligands than their monohalogenated or unsubstituted counterparts. nih.gov

The effect of substituents is also observed in enzyme inhibition. Studies on the hydrodenitrogenation (HDN) of indole on catalysts have shown that methyl groups on the indole ring weaken the hydrogenation of the nitrogen heterocycle due to increased spatial requirements. mdpi.com This steric hindrance effect demonstrates how substituents can influence the interaction of the indole ring with an active site, a principle applicable to enzyme-inhibitor interactions. mdpi.com

Table 2: Effect of Indole Ring Substituents on Receptor Affinity

| Compound Series | Target Receptor | Positional Effect | Outcome | Citation |

|---|---|---|---|---|

| Indolylalkylpiperazines | 5-HT1A | Modification of indole headgroup | Pivotal for binding affinity and selectivity | nih.gov |

| 1,3,5-Triazines | 5-HT7 | Fluorine at C-5 of indole | Increased binding affinity (Ki = 8 nM) | semanticscholar.org |

| Aminotetralin Arylpiperazines | Dopamine D3/D2 | Indole amide at 2-position vs. 3-position | 2-position was 7-fold more potent for D3 | nih.gov |

| Indolylpropyl-piperazines | Dopamine D2 | Dihalogenation (one on indole C-5) | Increased potency for D2 receptor | nih.gov |

Stereochemical Requirements for Optimal Activity

Stereochemistry often plays a critical role in the interaction between a ligand and its biological target. For indole-1-propylamine analogues, the presence of chiral centers, either on the side chain or in fused ring systems, can lead to significant differences in activity between enantiomers.

A clear example of stereochemical influence is seen with α-methyltryptamines. When the optical isomers of α-methyltryptamine (α-MeT) were compared, the S-(+)-isomer was found to be the more potent one in behavioral studies in rats trained to discriminate it from saline. nih.gov This contrasts with the phenethylamine (B48288) hallucinogen DOM, where the R-(-)-isomer is more potent, indicating that even with a common proposed site of action, the stereochemical requirements can differ between structural classes. nih.gov

In the realm of dopamine receptor ligands, stereochemistry is also a key factor for affinity and selectivity. For a series of aminotetralin arylpiperazine derivatives targeting D2 and D3 receptors, the enantiomers of the most potent racemic compound (10e) exhibited differential activity. nih.gov The (-)-10e enantiomer displayed higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-10e counterpart (D2 Ki = 113 nM; D3 Ki = 3.73 nM). nih.gov This demonstrates a clear stereochemical preference at these receptors, with the (-)-enantiomer being more potent and selective for the D3 receptor.

Similarly, studies on δ-opioid receptor ligands have shown that the receptor is sensitive to the ligand's geometry. The binding of naltrindole (B39905) derivatives can be prevented if bulky N-alkyl groups force the ligand out of its preferred conformation in the receptor's binding pocket. researchgate.net This highlights that optimal activity requires not just the correct atoms and functional groups, but also their precise three-dimensional arrangement.

Conformational Analysis and its Correlation with Observed SAR

The biological activity of flexible molecules like N,N-Dimethyl-1H-indole-1-propylamine is intimately linked to their conformational preferences. The specific three-dimensional shape (conformation) that a molecule adopts when interacting with a receptor or enzyme active site is critical for binding and subsequent signal transduction. Conformational analysis, through computational and experimental methods, helps to rationalize observed SAR.

Molecular docking and dynamics simulations are powerful tools to explore these ligand-protein interactions. For a series of highly active 5-HT1A receptor agonists, molecular dynamics simulations were performed to understand the mechanism of their high activity and selectivity. nih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the binding pocket. For instance, in silico analysis of the inhibitor PDAT with the enzyme INMT identified a potential allosteric binding site in the N-terminal helix-loop-helix region, with a calculated binding energy of -7.58 kcal/mol. shulginresearch.netnih.gov The model suggested that a π-π stacking interaction could occur between the indole ring of PDAT and the Gln-28 residue of the enzyme. shulginresearch.net

X-ray crystallography and energy calculations have been used to study the conformational preferences of related molecules. For example, analysis of N',N'-dimethylamides of N-acetyldehydroalanine revealed a highly conservative conformation. nih.gov Such studies provide insight into the low-energy shapes that molecules prefer, which can then be correlated with the active conformation at a biological target. Docking studies of indole derivatives at the serotonin transporter (SERT) have shown that the piperazine (B1678402) N-1 atom can form ionic interactions with Asp98, while the indole moiety engages in aromatic interactions with Tyr176 and Phe341, illustrating a specific binding mode that explains the high potency of certain compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models provide predictive insights and help in the rational design of new, more potent analogues.

Several QSAR studies have been successfully applied to indole derivatives and related compounds. For a series of indeno[1,2-b]indole (B1252910) derivatives acting as Casein Kinase II (CK2) inhibitors, a QSAR model was developed. nih.gov This model was then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, leading to the successful identification of a new inhibitor with an IC50 value of 2.33 µM. nih.gov

For multitarget ligands targeting SERT, D2 receptors, and MAO-A, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted. nih.gov The resulting CoMFA model showed good statistical validation (q² = 0.625, r²ncv = 0.967), indicating its reliability for predicting the activity of new compounds. nih.gov Similarly, a 3D-QSAR study on 4-(N,N-diarylamino)piperidines as δ-opioid receptor ligands used CoMFA fields to guide modifications to optimize lead compounds. researchgate.net The CoMFA model for a set of D3 receptor ligands indicated that the electrostatic field had a major effect (60.7% contribution) on binding affinity, providing a clear direction for future design efforts. mdpi.com

These models not only predict activity but also provide visual representations, such as contour maps, that illustrate which regions of a molecule are sensitive to steric, electrostatic, or hydrophobic changes. mdpi.com For instance, a QSAR study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors developed a robust model (R² = 0.9328) that was used to design new molecules with potentially higher biological activity. eurjchem.com

Computational Chemistry and Molecular Modeling of N,n Dimethyl 1h Indole 1 Propylamine and Its Biological Interactions

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N,N-Dimethyl-1H-indole-1-propylamine, docking studies are instrumental in understanding its interactions with biological targets, particularly serotonin (B10506) receptors, given its structural similarity to known serotonergic ligands like N,N-Dimethyltryptamine (DMT). herbmedpharmacol.comherbmedpharmacol.com

Studies on analogous indole (B1671886) derivatives have revealed key binding interactions within the orthosteric binding pocket of serotonin receptors such as 5-HT1A and 5-HT2A. nih.gov A crucial interaction often observed is the formation of a salt bridge between the protonated dimethylamino group of the ligand and a conserved aspartate residue (Asp3.32) in the receptor. nih.gov The indole scaffold itself typically penetrates deep into a hydrophobic pocket of the receptor. nih.gov For instance, in simulations with the 5-HT1A receptor, the indole moiety of similar ligands has been shown to form hydrophobic interactions and arene-H interactions with surrounding phenylalanine and tyrosine residues. semanticscholar.org In the 5-HT2A receptor, the NH group of the indole ring can form a hydrogen bond with a threonine residue (Thr3.37). nih.gov

While direct docking studies on this compound are not extensively published, the binding modes of its close structural analogs provide a strong predictive framework for its interaction with serotonin receptors. These computational models suggest a strong potential for this compound to act as a serotonergic agent.

Table 1: Predicted Interactions of this compound with Serotonin Receptors (Based on Analogue Studies)

| Receptor Subtype | Key Interacting Residues (Predicted) | Type of Interaction (Predicted) |

| 5-HT1A | Asp116, Tyr195, Phe361 | Salt bridge, Hydrophobic, Arene-H |

| 5-HT2A | Asp3.32, Thr3.37, Asn6.55 | Salt bridge, Hydrogen bond, Halogen bond (if substituted) |

| 5-HT1B | Not extensively studied for this specific ligand, but interactions with an aspartate residue are expected. | Electrostatic |

Molecular Dynamics Simulations to Explore Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound and the stability of its complex with a biological target over time. These simulations are crucial for validating the binding poses obtained from molecular docking and for understanding the energetic landscape of the ligand-receptor interaction.

MD simulations performed on similar indole derivatives complexed with serotonin receptors have demonstrated the stability of the ligand within the binding pocket. nih.gov For example, simulations of indole derivatives in the 5-HT1A and 5-HT2A receptors have shown that the key interactions, such as the salt bridge with the aspartate residue, are maintained throughout the simulation time. nih.gov A quick MD simulation of the related compound N,N-dimethyltryptamine (DMT) has also been performed, highlighting the dynamic behavior of this molecule. youtube.com

These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the allosteric modulation of receptor function. The conformational flexibility of the propyl chain in this compound is a key aspect that can be explored through MD simulations, as it influences the optimal positioning of the dimethylamino group for interaction with the receptor. Integrated molecular docking and MD simulation studies on other indole derivatives have proven effective in designing new inhibitors for targets like the Pim-1 kinase. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. aun.edu.egijrar.org These calculations provide a fundamental understanding of the molecule's chemical behavior.

DFT studies on indole and its derivatives have been used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ijrar.orgnih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability. For indole derivatives, the electronic properties are significantly influenced by the nature and position of substituents on the indole ring. ijrar.org

These calculations can also predict the molecule's reactivity in different chemical environments, including its potential for metabolism. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified, offering clues about potential metabolic pathways. nih.gov The proton affinity and gas-phase basicity of the dimethylamino group, crucial for its interaction with acidic residues in receptors, can also be accurately calculated. chemeo.com

Table 2: Calculated Electronic Properties of a Representative Indole Derivative (Ethyl Indole-2-carboxylate)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are for a related indole compound and serve as an illustrative example. The specific values for this compound would require dedicated calculations.

In Silico ADME Prediction for Lead Optimization (excluding specific clinical pharmacokinetic data)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. japsonline.comnih.govnih.gov For this compound, various computational models can predict its likely ADME properties, guiding its optimization as a potential therapeutic agent.

ADME prediction tools utilize quantitative structure-activity relationship (QSAR) models to estimate properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govjapsonline.com Studies on indole alkaloids and other indole derivatives have demonstrated the utility of these predictive models. nih.govchemmethod.comresearchgate.net For instance, in silico tools can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes like CYP2D6 and CYP3A4, which are involved in the metabolism of many drugs. nih.govnih.gov

Predictions for this compound would likely indicate good oral bioavailability based on its relatively small size and moderate lipophilicity. Its ability to cross the blood-brain barrier would also be a key parameter to predict, given its potential as a CNS-active agent. The primary metabolic pathways for similar indolealkylamines often involve N-demethylation and oxidation of the indole ring. nih.govnih.gov

Table 3: Representative In Silico ADME Predictions for Indole Derivatives

| ADME Property | Predicted Outcome (General for Indole Alkaloids) |

| Human Intestinal Absorption (HIA) | Good to Excellent |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross |

| CYP2D6 Inhibition | Potential for inhibition |

| Plasma Protein Binding | Variable, but often moderate to high |

Note: These are generalized predictions for the class of compounds and specific values for this compound would need to be calculated using specialized software.

De Novo Design Approaches for Novel Indole-Propylamine (B8538205) Scaffolds

De novo design involves the computational generation of novel molecular structures with desired biological activities. nih.gov The indole-propylamine scaffold of this compound serves as a valuable starting point for the design of new ligands targeting various receptors, particularly serotonin receptors. rsc.org

By understanding the key pharmacophoric features required for binding, such as the basic amine and the aromatic indole ring, computational algorithms can generate new molecules that fit within the receptor's binding site. These methods can explore a vast chemical space to identify novel scaffolds that maintain the essential interactions while potentially offering improved properties such as selectivity, potency, or a more favorable ADME profile. For example, multi-objective de novo design has been successfully used to develop selective 5-HT2B receptor ligands. nih.gov The indole scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to a wide range of biological targets. mdpi.com

Cheminformatics Analysis of Indole-Containing Chemical Space

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. chimia.chscispace.com The analysis of the chemical space occupied by indole-containing compounds provides valuable insights into the structural diversity and property distribution of this important class of molecules. mdpi.comnih.govnih.gov

By mapping the chemical space of known indole derivatives, researchers can identify regions that are rich in compounds with specific biological activities. nih.gov This information can guide the design of new compound libraries for high-throughput screening. For example, cheminformatics analyses have been used to explore the diversity of marine indole alkaloids and to direct the synthesis and biological evaluation of new derivatives. mdpi.com The indole scaffold is a recurring motif in many natural products and approved drugs, and its chemical space is vast and rich with opportunities for new discoveries. chimia.ch

Metabolic Transformations and Biotransformation Pathways of N,n Dimethyl 1h Indole 1 Propylamine Analogues in Pre Clinical Models

Identification of Phase I (Oxidative) and Phase II (Conjugative) Metabolites

The metabolic breakdown of these compounds begins with Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where endogenous molecules are conjugated to these groups to facilitate excretion.

Phase I (Oxidative) Metabolites: Research using human liver microsomes (HLM) and recombinant human CYP enzymes has identified several oxidative metabolites of DMT. nih.gov The primary Phase I metabolic process is oxidation. Analysis following incubation with CYP2D6 has shown the formation of mono-, di-, and tri-oxygenated metabolites. nih.govuantwerpen.beresearchgate.net These transformations are believed to result from hydroxylation on the indole (B1671886) core of the molecule. nih.govuantwerpen.beresearchgate.net

For the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a key Phase I reaction is O-demethylation, which is catalyzed by the polymorphic enzyme CYP2D6 to produce the active metabolite bufotenine (B1668041). nih.govresearchgate.net Another significant Phase I pathway for DMT and its analogues is deamination, mediated by monoamine oxidase (MAO). nih.gov

Phase II (Conjugative) Metabolites: While Phase I metabolism is well-documented, specific Phase II conjugative metabolites for N,N-Dimethyl-1H-indole-1-propylamine are less characterized in the scientific literature. Generally, Phase II pathways involve enzymes such as Uridine Diphosphate Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), which conjugate molecules with glucuronic acid and sulfate (B86663) groups, respectively, to increase their water solubility for easier elimination. bioivt.comxenotech.com

Table 1: Identified Phase I Metabolites and Associated Enzymes for DMT Analogues

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) | Key Enzyme(s) |

|---|---|---|---|

| N,N-dimethyltryptamine (DMT) | Hydroxylation | Mono-, di-, and tri-oxygenated metabolites | CYP2D6 |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | O-demethylation | Bufotenine | CYP2D6 |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Deamination | Inactive metabolites | Monoamine Oxidase (MAO) |

Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP2D6) in this compound Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. nih.gov For DMT and its analogues, CYP2D6 has been identified as the most significant isoform.

In vitro studies incubating DMT with ten different recombinant human CYP isoforms demonstrated that only CYP2D6 metabolized DMT to a significant extent, with a half-life of 10.5 minutes. uantwerpen.be The other tested isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4, and CYP3A5) showed no significant metabolism of DMT. uantwerpen.beresearchgate.net The metabolism of DMT in human liver microsomes was notably reduced by the inclusion of CYP inhibitors like harmine (B1663883) and SKF-525A. nih.govuantwerpen.be

Polymorphism in the CYP2D6 gene can lead to significant variations in metabolic activity. Studies on the analogue 5-MeO-DMT showed that different CYP2D6 allelic isozymes have markedly different catalytic efficiencies. nih.gov Compared to the wild-type CYP2D6.1, the CYP2D6.2 and CYP2D6.10 variants exhibited 2.6-fold and 40-fold lower efficiency, respectively, in producing the metabolite bufotenine. nih.gov This highlights the critical role of an individual's CYP2D6 genotype in the metabolism of these compounds. researchgate.net

Characterization of Metabolic Enzymes Beyond CYP (e.g., Flavin-containing monooxygenases)

While CYPs are central, other enzyme systems also participate in the metabolism of this compound analogues.

Monoamine Oxidases (MAOs): For many indolealkylamines, MAO-mediated deamination is a primary inactivation pathway. nih.gov Studies on 5-MeO-DMT confirm that it is mainly inactivated via this route. nih.govresearchgate.net The co-administration of an MAO inhibitor (MAOI) like harmaline (B1672942) sharply reduces the depletion of 5-MeO-DMT and leads to a corresponding increase in the formation of the CYP2D6-mediated metabolite, bufotenine, in human hepatocytes. nih.gov

Flavin-containing monooxygenases (FMOs): FMOs are another important class of Phase I enzymes that oxygenate xenobiotics containing soft nucleophilic heteroatoms, such as nitrogen or sulfur. nih.govmdpi.comucl.ac.uk This makes indole derivatives potential substrates for FMOs. ucl.ac.uk FMOs, like CYPs, require NADPH and molecular oxygen to function but have a distinct catalytic mechanism. mdpi.comucl.ac.uk While direct evidence for FMO-mediated metabolism of this compound is not extensively detailed, the chemical nature of the compound makes FMOs a plausible contributor to its biotransformation. nih.govucl.ac.uk These enzymes are considered a significant non-CYP pathway in drug metabolism. bioivt.comevotec.com

Table 2: Major Non-CYP Enzymes in Drug Metabolism

| Enzyme Family | General Function | Relevance to Indoleamines |

|---|---|---|

| Monoamine Oxidases (MAO) | Catalyze the deamination of monoamines. | Primary inactivation pathway for 5-MeO-DMT. nih.govresearchgate.net |

| Flavin-containing Monooxygenases (FMO) | Oxygenate nucleophilic nitrogen and sulfur heteroatoms. | Potential pathway due to the compound's structure. nih.govucl.ac.uk |

| Uridine Diphosphate Glucuronosyltransferases (UGT) | Phase II conjugation with glucuronic acid. | Likely involved in the excretion of hydroxylated metabolites. bioivt.com |

| Sulfotransferases (SULT) | Phase II conjugation with sulfate groups. | Likely involved in the excretion of hydroxylated metabolites. bioivt.com |

Species Differences in Metabolism in Pre-clinical Models

Pre-clinical animal models are essential for studying drug metabolism, but species differences must be considered. Studies using mouse models have provided valuable insights into the metabolism of DMT analogues.

The use of CYP2D6-humanized mice (Tg-CYP2D6) has been particularly informative. researchgate.net When administered the same dose of 5-MeO-DMT, Tg-CYP2D6 mice showed a 60% higher systemic exposure to the metabolite bufotenine compared to wild-type mice, which lack the human CYP2D6 enzyme. nih.gov This demonstrates a significant species difference in the CYP2D6-mediated metabolic pathway.

Furthermore, pre-treatment with the MAO inhibitor harmaline resulted in a 3.6-fold and 4.4-fold higher systemic exposure to 5-MeO-DMT in Tg-CYP2D6 and wild-type mice, respectively. nih.gov The exposure to bufotenine increased even more dramatically, by 9.9-fold in Tg-CYP2D6 mice and 6.1-fold in wild-type mice. nih.gov These findings underscore the profound impact of both the specific CYP genotype and the inhibition of alternative metabolic pathways (MAO) on the pharmacokinetics of these compounds, and highlight how these effects can differ between species and genetically modified models. nih.gov

Interaction with Endogenous Tryptophan Metabolic Pathways

This compound is structurally an indole derivative, similar to the essential amino acid tryptophan and its various metabolites. This structural similarity suggests a potential for interaction with the three major tryptophan metabolic pathways: the serotonin (B10506) pathway, the kynurenine (B1673888) pathway, and the indole pathway (mediated by gut microbiota). mdpi.comucc.ieresearchgate.net

Serotonin Pathway: This pathway produces the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. Given that DMT analogues are known for their potent effects on the serotonergic system, it is plausible that they could influence the synthesis or degradation of endogenous serotonin.

Kynurenine Pathway: This is the primary route for tryptophan catabolism, accounting for up to 95% of dietary tryptophan. mdpi.com It produces several neuroactive and immunomodulatory compounds. nih.gov While direct interactions are not fully elucidated, the introduction of a high load of an exogenous indole derivative could potentially compete for enzymes or co-factors involved in this pathway.

Indole Pathway: Gut microbiota metabolize tryptophan to produce a variety of indole derivatives, such as indole-3-acetic acid (IAA) and indole-3-propionic acid, which play roles in maintaining intestinal homeostasis. ucc.ienih.gov The administration of an exogenous indole compound could potentially influence this microbial metabolic activity.

The metabolism of tryptophan itself can lead to various indole-containing molecules, such as 3-(hydroxyacetyl)indole and indole-3-carboxaldehyde, as seen in studies with Streptomyces staurosporeus. nih.gov The presence of exogenous indole compounds could influence these metabolic outcomes.

Advanced Research Applications and Future Directions for N,n Dimethyl 1h Indole 1 Propylamine

Development of Chemical Probes for Receptor and Enzyme Targets

The development of chemical probes is a cornerstone of modern pharmacology, enabling the validation and study of biological targets. rjeid.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, such as a receptor or enzyme, thereby allowing researchers to investigate the target's biological function. eubopen.org For a compound to be an effective probe, it must demonstrate high potency and selectivity for its intended target. rjeid.com

The N,N-Dimethyl-1H-indole-1-propylamine structure is a valuable starting point for creating such probes. Indole (B1671886) derivatives are known to interact with a variety of biological targets due to their structural resemblance to endogenous molecules like neurotransmitters. ontosight.ai Research has focused on modifying the indole core to create ligands for specific targets. For instance, derivatives of the indole scaffold have been developed as selective ligands for serotonin (B10506) 5-HT1B/1D receptors, which are implicated in migraine headaches. researchgate.net

The process involves designing molecules that can help validate the potential efficacy and safety of inhibiting a particular target. nih.gov These probes are crucial tools in the early stages of drug discovery, providing a means to test biological hypotheses in cellular and in vivo models before committing to full-scale drug development. rjeid.comnih.gov The ultimate goal is to generate potent, selective, and cell-active compounds that can elucidate the function of emerging biological targets. nih.gov

Integration into High-Throughput Screening Platforms for Drug Discovery

High-Throughput Screening (HTS) is a key methodology in modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. nih.govnih.gov These platforms utilize automation and miniaturization to conduct a massive number of experiments in a short time, often using mere micrograms of material per reaction. scienceintheclassroom.org

The integration of compounds like this compound and its derivatives into HTS libraries is a critical step in exploring their therapeutic potential. Large, diverse compound libraries are essential for increasing the probability of finding novel drug leads. thermofisher.com Pharmaceutical companies and research institutions maintain extensive libraries, some containing over a million compounds, which are screened against various biological targets. axcelead-us.com

Recent technological advancements, particularly in mass spectrometry (MS), have revolutionized HTS. nih.gov MS-based HTS allows for the direct, label-free detection of substrates and products in biochemical assays, which is often faster, cheaper, and more physiologically relevant than traditional methods. nih.gov Following an HTS campaign, identified hits, which could include indole-propylamine (B8538205) derivatives, undergo further analysis to confirm their activity and determine their structure-activity relationship (SAR). This follow-up phase often involves resynthesis and further testing to prioritize the most promising compounds for lead optimization. axcelead-us.com

Rational Design of Multi-Targeted Ligands Based on the Indole-Propylamine Core

Complex multifactorial diseases, such as Alzheimer's disease, have proven difficult to treat with single-target drugs. nih.gov This has led to the emergence of a new paradigm in medicinal chemistry: the design of Multi-Target-Directed Ligands (MTDLs). nih.gov MTDLs are single molecules engineered to interact with multiple biological targets simultaneously, offering the potential for synergistic therapeutic effects and a more effective treatment approach for complex pathologies. nih.govnih.gov

The indole scaffold, which forms the core of this compound, is considered a "privileged scaffold" in medicinal chemistry. It is an ideal foundation for designing MTDLs due to its established neuroprotective, anti-inflammatory, and antioxidant properties. nih.gov The strategy involves creating hybrid molecules that combine the pharmacophoric elements of different bioactive compounds into a single entity. nih.gov

Research has shown that indole hybrids can exhibit improved pharmacokinetic profiles and lower toxicity compared to combination therapies involving multiple drugs. nih.gov For example, in the context of Alzheimer's disease, indole-based MTDLs have been designed to inhibit multiple enzymes involved in the disease's pathogenesis, such as acetylcholinesterase and beta-secretase 1 (BACE1), while also preventing the aggregation of amyloid-beta peptides. nih.govnih.gov This rational design approach allows chemists to fine-tune the activity of the molecule against different targets to achieve a desired therapeutic outcome.

Table 1: Examples of Multi-Targeted Strategies for Indole-Based Compounds

| Therapeutic Strategy | Target Combination Example | Potential Disease Application | Reference |

|---|---|---|---|

| Hybrid Molecules | Acetylcholinesterase (AChE) Inhibition & Sigma-1 Receptor Interaction | Alzheimer's Disease | nih.gov |

| MTDL Design | AChE Inhibition & β-Amyloid Anti-Aggregation | Alzheimer's Disease | nih.gov |

| Privileged Scaffold Use | Neuroprotective, Anti-inflammatory, & Antioxidant Activities | Neurodegenerative Diseases | nih.gov |

| In-built Multi-targeting | AChE Inhibition & BACE1 Inhibition | Alzheimer's Disease | nih.gov |

Methodological Innovations in Synthesis and Analytical Detection

Advances in both the synthesis and analytical detection of indole derivatives are crucial for accelerating research and development. Innovations in these areas lead to more efficient production and more precise characterization of compounds like this compound.